(12Z)-Oxacyclohexadec-12-en-2-one: A Technical Overview of a Macrocyclic Musk
(12Z)-Oxacyclohexadec-12-en-2-one: A Technical Overview of a Macrocyclic Musk
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (12Z)-Oxacyclohexadec-12-en-2-one, a macrocyclic lactone of interest in various scientific domains. This document summarizes its chemical and physical properties, highlights the current state of research, and identifies areas where further investigation is required. Notably, while its geometric isomer, (12E)-Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), is well-characterized, specific data for the (12Z)-isomer is limited. This guide will present the available information for the (12Z)-isomer and draw comparisons with its more studied counterpart to provide a broader context.
Chemical and Physical Properties
(12Z)-Oxacyclohexadec-12-en-2-one is a 16-membered macrocyclic lactone with a cis-double bond at the 12th position.[1][2] Its fundamental properties are summarized in the table below. For comparative purposes, the properties of the (12E)-isomer are also included where available.
| Property | (12Z)-Oxacyclohexadec-12-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) |
| Molecular Formula | C₁₅H₂₆O₂[1][2] | C₁₅H₂₆O₂[3] |
| Molecular Weight | 238.37 g/mol [1][2] | 238.37 g/mol [3] |
| IUPAC Name | (12Z)-1-oxacyclohexadec-12-en-2-one[1] | (12E)-1-oxacyclohexadec-12-en-2-one[3] |
| CAS Number | 111879-79-9[1][2] | 111879-80-2[3] |
| Appearance | Colorless liquid (inferred from isomer) | Colorless liquid[4] |
| Odor | Musk[5] | Musk, metallic, waxy[6] |
| Computed XLogP3-AA | 5.2[1] | 5.2[3] |
| Topological Polar Surface Area | 26.3 Ų[1] | 26.3 Ų[3] |
| Hydrogen Bond Donor Count | 0[1] | 0[3] |
| Hydrogen Bond Acceptor Count | 2[1] | 2[3] |
Synthesis and Characterization
The characterization of macrocyclic lactones like (12Z)-Oxacyclohexadec-12-en-2-one would typically involve a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the stereochemistry of the double bond.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl group.
While PubChem lists the availability of 13C NMR and mass spectrometry data for the (12Z)-isomer, specific experimental conditions and detailed spectra are not provided.[1]
Biological Activity and Signaling Pathways
There is a significant lack of information regarding the specific biological activity and associated signaling pathways of (12Z)-Oxacyclohexadec-12-en-2-one. A safety assessment by the Research Institute for Fragrance Materials (RIFM) includes the (12Z)-isomer under the general entry for "Oxacyclohexadecen-2-one".[4] This assessment, which covers a mixture of isomers, indicates that the substance is not genotoxic and has a low potential for skin sensitization.[4][5] However, these findings are not specific to the (12Z)-isomer.
In contrast, the (12E)-isomer is noted as a potential skin sensitizer and is classified as a potential endocrine disruptor.[3][6][7] Given the established principle of stereochemical influence on biological activity, it is crucial to investigate the specific effects of the (12Z)-isomer independently.[7] At present, no studies detailing its interaction with specific cellular targets or its impact on signaling cascades have been identified.
State of Knowledge: (12Z)- vs. (12E)-Isomer
The following diagram illustrates the current disparity in the available scientific knowledge between the (12Z) and (12E) isomers of Oxacyclohexadec-12-en-2-one.
Figure 1: Knowledge gap between (12Z) and (12E) isomers.
Future Research Directions
The significant gaps in the scientific literature concerning (12Z)-Oxacyclohexadec-12-en-2-one present numerous opportunities for future research. Key areas that warrant investigation include:
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Stereoselective Synthesis: Development and publication of robust and efficient synthetic protocols specifically targeting the (12Z)-isomer.
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Spectroscopic Characterization: Detailed analysis and publication of NMR, MS, and IR data to provide a comprehensive structural fingerprint.
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Biological Evaluation: In-depth studies to determine the specific biological activities of the (12Z)-isomer, including its potential for cytotoxicity, endocrine disruption, and interaction with olfactory receptors.
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Mechanism of Action: Elucidation of any relevant signaling pathways that may be modulated by this compound.
References
- 1. Oxacyclohexadecen-2-one, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Oxacyclohexadecen-2-one, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance material review on E- and Z-oxacyclohexadec-12(+13)-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxacyclohexadec-12-en-2-one, (12E)- | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]
